tert-Butyl (5-formylpyrazin-2-yl)carbamate
Overview
Description
tert-Butyl (5-formylpyrazin-2-yl)carbamate is an organic compound with the molecular formula C10H13N3O3. It is a derivative of pyrazine, featuring a formyl group at the 5-position and a tert-butyl carbamate group at the 2-position. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-formylpyrazin-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the protection of an amine group using tert-butyl dicarbonate (Boc2O) to form a tert-butyl carbamate. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-formylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates or amines
Scientific Research Applications
tert-Butyl (5-formylpyrazin-2-yl)carbamate is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-formylpyrazin-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in multi-step organic synthesis. The formyl group can participate in various reactions, such as nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl pyrazin-2-ylcarbamate
- tert-Butyl (5-aminopyrazin-2-yl)carbamate
- tert-Butyl (3-acetylpyrazin-2-yl)carbamate
- tert-Butyl (5-methylpyrazin-2-yl)carbamate
Uniqueness
tert-Butyl (5-formylpyrazin-2-yl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. The formyl group provides a site for further functionalization, while the tert-butyl carbamate group offers protection for amines during multi-step synthesis .
Properties
IUPAC Name |
tert-butyl N-(5-formylpyrazin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-6H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARENRXTXYPJFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657015 | |
Record name | tert-Butyl (5-formylpyrazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-71-1 | |
Record name | tert-Butyl (5-formylpyrazin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-formylpyrazin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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